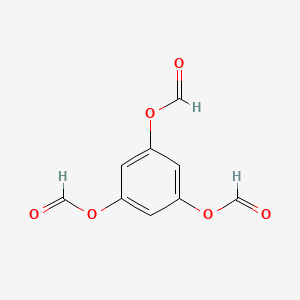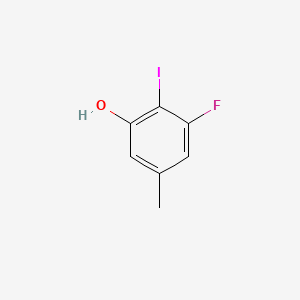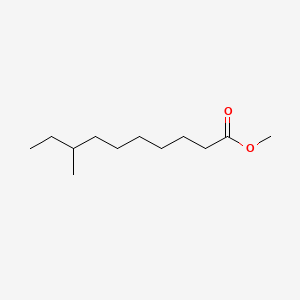
Val-Lys(Boc)-PAB
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Valine-Lysine(tert-Butyloxycarbonyl)-para-Aminobenzoic acid (Val-Lys(Boc)-PAB) is a synthetic peptide linker commonly used in the field of antibody-drug conjugates (ADCs). This compound is designed to facilitate the targeted delivery of cytotoxic agents to cancer cells, enhancing the efficacy and specificity of cancer treatments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Valine-Lysine(tert-Butyloxycarbonyl)-para-Aminobenzoic acid typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, valine, to a solid resin. Subsequent amino acids, lysine protected by a tert-butyloxycarbonyl group, and para-aminobenzoic acid, are sequentially added using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is cleaved from the resin and purified .
Industrial Production Methods
In industrial settings, the production of Valine-Lysine(tert-Butyloxycarbonyl)-para-Aminobenzoic acid follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of green binary solvent mixtures has been explored to mitigate common side reactions and improve the environmental sustainability of the process .
化学反应分析
Types of Reactions
Valine-Lysine(tert-Butyloxycarbonyl)-para-Aminobenzoic acid undergoes various chemical reactions, including:
Hydrolysis: The tert-butyloxycarbonyl protecting group can be removed under acidic conditions, revealing the free amine group of lysine.
Amide Bond Formation: The carboxyl group of para-aminobenzoic acid can react with amines to form amide bonds, facilitating the conjugation of the compound to other molecules.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butyloxycarbonyl group.
Amide Bond Formation: DCC and NHS are frequently used as coupling reagents to facilitate the formation of amide bonds.
Major Products Formed
科学研究应用
Valine-Lysine(tert-Butyloxycarbonyl)-para-Aminobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate dynamics.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Employed in the production of peptide-based hydrogels and other biomaterials
作用机制
The mechanism of action of Valine-Lysine(tert-Butyloxycarbonyl)-para-Aminobenzoic acid involves its role as a cleavable linker in antibody-drug conjugates. Upon reaching the target cancer cells, the linker is cleaved by proteases, releasing the cytotoxic drug. This targeted delivery minimizes damage to healthy cells and enhances the therapeutic efficacy .
相似化合物的比较
Similar Compounds
Valine-Lysine-Glycine: Another peptide linker used in ADCs, but with different cleavage properties.
Methionine-Valine-Lysine: Evaluated for its potential to reduce kidney uptake of radiolabeled peptides.
Uniqueness
Valine-Lysine(tert-Butyloxycarbonyl)-para-Aminobenzoic acid is unique due to its hydrophilic and protease-cleavable properties, making it highly effective in targeted drug delivery systems .
属性
IUPAC Name |
tert-butyl N-[(5S)-5-[[(2S)-2-amino-3-methylbutanoyl]amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N4O5/c1-15(2)19(24)21(30)27-18(8-6-7-13-25-22(31)32-23(3,4)5)20(29)26-17-11-9-16(14-28)10-12-17/h9-12,15,18-19,28H,6-8,13-14,24H2,1-5H3,(H,25,31)(H,26,29)(H,27,30)/t18-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDGVDDLTIMMLY-OALUTQOASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)NC1=CC=C(C=C1)CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)NC1=CC=C(C=C1)CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid](/img/structure/B8227483.png)





![ethyl 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate](/img/structure/B8227518.png)


